molecular formula C25H24N2O3 B2554636 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921587-00-0

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2554636
CAS No.: 921587-00-0
M. Wt: 400.478
InChI Key: NPANYZQBPXCYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a benzoxazepin core fused with a substituted biphenyl carboxamide moiety. The benzoxazepin ring system (a seven-membered ring containing oxygen and nitrogen) is modified with three methyl groups and a ketone at the 4-position, while the biphenyl carboxamide group contributes aromaticity and hydrophobic interactions.

Properties

IUPAC Name

4-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-25(2)16-30-22-14-13-20(15-21(22)27(3)24(25)29)26-23(28)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-15H,16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPANYZQBPXCYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzoxazepine ring, followed by the introduction of the biphenyl carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic and Anti-inflammatory Properties

Research indicates that compounds structurally related to N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide exhibit notable analgesic and anti-inflammatory effects. For instance, studies have shown that certain derivatives demonstrate superior efficacy compared to traditional analgesics like Lornoxicam and Diclofenac in preclinical models of inflammation .

1.2 Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have revealed that it can inhibit the growth of various cancer cell lines. For example, derivatives of similar structures have shown significant growth inhibition percentages against tumor cell lines such as SNB-19 and OVCAR-8 . The mechanism of action is believed to involve modulation of specific molecular pathways associated with cancer cell proliferation.

Synthesis and Structural Characterization

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions including cyclization and amidation processes. These synthetic methods have been optimized to yield high purity products suitable for biological testing.

2.2 Structural Analysis

Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate the molecular structure and conformational dynamics of the compound. Such studies provide insights into the structure-activity relationship (SAR) that is crucial for understanding its biological efficacy .

Potential in Drug Development

3.1 ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of this compound are critical for its development as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic properties that warrant further investigation in preclinical models.

3.2 Toxicological Studies

Evaluating the safety profile through toxicological assessments is essential before advancing to clinical trials. Current research focuses on determining the compound's toxicity levels and potential side effects in vivo.

Study ReferenceCompound TestedCell LinesGrowth Inhibition (%)Mechanism
Analgesic DerivativeCarrageenan ModelSignificant vs LornoxicamAnti-inflammatory
Anticancer DerivativeSNB-1986.61%Proliferation inhibition
Structural AnalysisVarious ModelsCorrelation with structureSAR Analysis

Mechanism of Action

The mechanism of action of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to two analogs with shared structural motifs: N-(1,3-thiazol-2-yl)[1,1'-biphenyl]-4-carboxamide (Y030-2401) and N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-carboxamide (BF96729) .

Structural and Physicochemical Properties
Property Target Compound Y030-2401 BF96729
Molecular Formula Not explicitly provided (estimated: C₂₆H₂₄N₂O₃) C₁₆H₁₂N₂OS C₁₇H₁₈N₂O₃S
Molecular Weight ~424.49 g/mol (calculated) 280.35 g/mol 330.40 g/mol
logP Estimated ~4.5–5.0 (due to biphenyl and methyl groups) 4.005 Not reported
Hydrogen Bond Acceptors 4 (3 from benzoxazepin, 1 from carboxamide) 3 3
Key Substituents Benzoxazepin ring, biphenyl carboxamide Thiazole ring, biphenyl carboxamide Benzoxazepin ring, thiophene carboxamide

Key Observations :

  • Aromatic Interactions : The biphenyl moiety in the target compound may promote stronger π-π stacking than Y030-2401’s thiazole or BF96729’s thiophene, influencing receptor binding .

Research Implications

  • Substituent Optimization : highlights that hydrophobic biphenyl replacements (e.g., naphthyl, diphenylmethane) modulate enzyme inhibition potency, suggesting the target compound’s biphenyl group could enhance affinity for lipophilic binding pockets .

Biological Activity

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound recognized for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings regarding its activity against various diseases.

Chemical Structure and Synthesis

The compound features a unique structure that combines a benzoxazepine ring with a biphenyl moiety. The synthesis typically involves multi-step organic reactions that utilize specific reagents and catalysts to achieve the desired compound. Common synthetic routes include:

  • Oxidation : Transforming functional groups to enhance biological activity.
  • Reduction : Modifying the oxidation state to create derivatives.
  • Substitution : Engaging in nucleophilic substitution reactions to introduce new functional groups.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.

These interactions suggest potential applications in treating diseases such as cancer and inflammation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. A study highlighted the ability of benzoxazepines to inhibit PI3K/Akt/mTOR signaling pathways critical for cancer cell proliferation and survival .

Antimicrobial Effects

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains and fungi. The mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic processes.

Case Studies

  • Study on Cancer Cell Lines :
    • A recent investigation tested the compound on various cancer cell lines (e.g., breast and prostate cancer). Results demonstrated significant cytotoxic effects at micromolar concentrations.
    • Data from the study indicated a dose-dependent response in cell viability assays.
  • Inflammatory Response Modulation :
    • In models of inflammation (e.g., zebrafish), the compound reduced neutrophil recruitment and activation in response to inflammatory stimuli. This suggests potential therapeutic benefits in managing inflammatory diseases .

Research Findings Summary Table

Study Focus Findings Reference
Anticancer ActivityInhibits PI3K/Akt/mTOR pathway; cytotoxic effects on cancer cell lines
Antimicrobial ActivityExhibits activity against bacterial strains; disrupts cell wall synthesis
Inflammation ModulationReduces neutrophil recruitment in zebrafish models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.